

Introduction: The Significance of Bufuralol and Its Chirality

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Compound of Interest

| | |
|----------------|---------------|
| Compound Name: | (S)-Bufuralol |
| CAS No.: | 64100-62-5 |
| Cat. No.: | B13413641 |

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Bufuralol is a non-selective β -adrenoceptor antagonist that also exhibits partial agonist activity. [1][2][3] Structurally, it belongs to the benzofuran-2-ethanolamine class of compounds.[1] Beyond its therapeutic potential in treating hypertension, bufuralol has become a cornerstone probe substrate for phenotyping the activity of the cytochrome P450 enzyme CYP2D6, a key player in the metabolism of approximately 25% of clinically used drugs.[2][3][4]

The pharmacological and metabolic profiles of bufuralol are intrinsically linked to its stereochemistry. The molecule possesses a single chiral center, giving rise to two non-superimposable mirror images, or enantiomers: **(S)-Bufuralol** and (R)-Bufuralol. The β -adrenergic blocking activity, the primary therapeutic action, resides almost exclusively in the (S)-enantiomer, which is reported to be up to 100 times more potent than its (R)-counterpart.[1][4] This profound difference underscores the necessity of stereospecific understanding and control in its development and application, a core principle mandated by regulatory bodies like the FDA for all chiral drugs.[5]

Elucidation of the Core Chemical Structure

A thorough understanding of **(S)-Bufuralol** begins with its fundamental chemical identity.

IUPAC Name: 2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethanol[2][6] Molecular Formula: C₁₆H₂₃NO₂[2][6][7] Molecular Weight: 261.37 g/mol [8]

The molecule is composed of two primary moieties: a substituted benzofuran ring system and an ethanolamine side chain. The benzofuran core provides the lipophilic character necessary for receptor interaction, while the ethanolamine side chain, common to many β -blockers, is crucial for binding to the β -adrenergic receptor.

Key Chemical and Physical Properties

| Property | Value | Source |
|---------------------------------|-------------------------------|----------|
| CAS Number (Racemate) | 54340-62-4 | [2][6] |
| CAS Number ((S)-Enantiomer HCl) | 57704-10-6 | [9][10] |
| CAS Number ((R)-Enantiomer HCl) | 57704-11-7 | [10] |
| Appearance | White to off-white solid | [11][12] |
| Melting Point (HCl Salt) | 143-146 °C | [11][12] |
| Solubility (HCl Salt) | Soluble in water and methanol | [12] |
| UV/Vis λ_{max} | 209, 248 nm | [13] |

Structural Visualization

The 2D structure of bufuralol is depicted below, highlighting the core components.

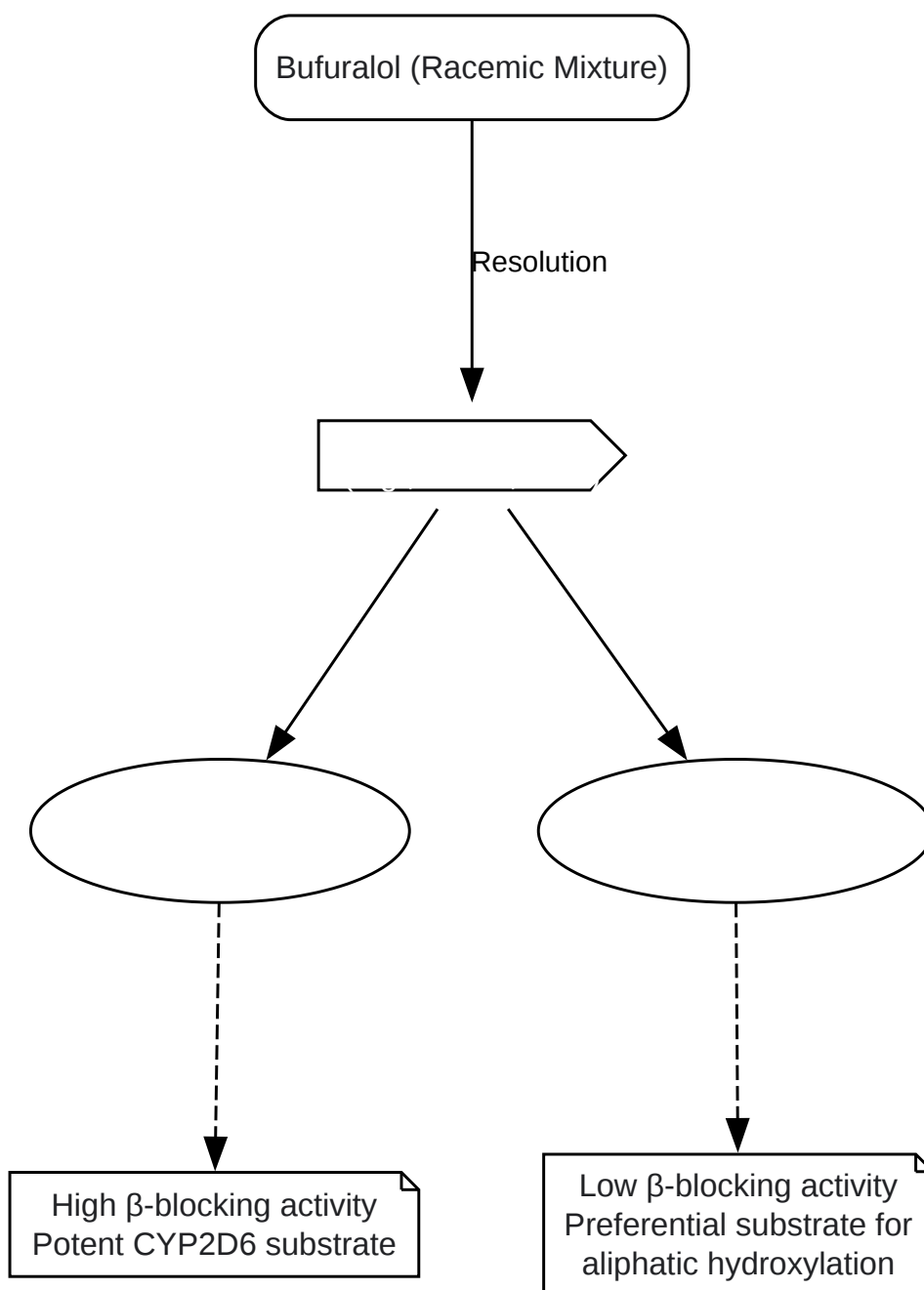
Caption: 2D chemical structure of Bufuralol.

Stereochemistry: The Determinant of Activity

The biological activity of bufuralol is dictated by the three-dimensional arrangement of atoms around its single stereocenter.

The Chiral Center and Enantiomers

The chiral center is the carbon atom in the ethanolamine side chain bonded to the hydroxyl group (-OH), the benzofuran ring, a hydrogen atom, and the aminomethyl group. The tetrahedral arrangement of these four different substituents allows for two distinct spatial configurations, the (S) and (R) enantiomers.



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Caption: Relationship between Bufuralol racemate and its enantiomers.

Assigning the (S) Configuration: Cahn-Ingold-Prelog (CIP) Rules

The absolute configuration of the pharmacologically active enantiomer is designated as (S) based on the Cahn-Ingold-Prelog (CIP) priority rules. The assignment is a systematic process:

- Identify the Stereocenter: The carbon atom bonded to the hydroxyl group.
- Assign Priorities: The four groups attached to the stereocenter are ranked based on atomic number.
 - Priority 1: -OH (Oxygen, Z=8)
 - Priority 2: -C (of the benzofuran ring, attached to O, C, C)
 - Priority 3: -CH₂NHC(CH₃)₃ (Carbon, attached to N, H, H)
 - Priority 4: -H (Hydrogen, Z=1)
- Orient the Molecule: The molecule is viewed with the lowest priority group (Hydrogen) pointing away from the observer.
- Determine Direction: The path from priority 1 → 2 → 3 is traced. For **(S)-Bufuralol**, this path is in a counter-clockwise direction.

Stereoselectivity in Pharmacology and Metabolism

The precise 3D shape of each enantiomer dictates its interaction with chiral biological macromolecules like receptors and enzymes, leading to different physiological effects.

- Pharmacodynamics (Receptor Binding): The β -adrenoceptor has a specific three-dimensional binding pocket. The spatial arrangement of the hydroxyl and secondary amine groups of **(S)-Bufuralol** allows for optimal, high-affinity binding, leading to potent receptor antagonism. The (R)-enantiomer, being a poor geometric fit, exhibits significantly lower binding affinity and thus minimal β -blocking activity.^{[1][14]}
- Pharmacokinetics (Metabolism): The metabolism of bufuralol is also highly stereoselective. While both enantiomers are substrates for CYP2D6, there are distinct preferences.

- The primary metabolic pathway for the active (S)-enantiomer is aromatic hydroxylation. [15]
- The less active (R)-enantiomer is preferentially metabolized via aliphatic hydroxylation at the ethyl group, a reaction that can also be catalyzed by CYP2C19 in addition to CYP2D6. [16] It also undergoes conjugation more readily than the (S)-isomer.[15]
- This differential metabolism can lead to different plasma concentrations and elimination half-lives of the two enantiomers after administration of the racemate.[15]

Synthetic and Analytical Methodologies

The production of enantiomerically pure **(S)-Bufuralol** and its accurate quantification are paramount for research and clinical applications. This requires specialized synthetic strategies and analytical separation techniques.

Asymmetric Synthesis Overview

Obtaining a single enantiomer typically involves either resolving a racemic mixture or, more efficiently, employing an asymmetric synthesis strategy. A common approach for β -amino alcohols like bufuralol is the enantioselective reduction of a corresponding α -haloketone precursor.

Caption: High-level workflow for asymmetric synthesis of **(S)-Bufuralol**.

This workflow highlights a key step: the asymmetric reduction, which establishes the crucial stereocenter early in the synthesis. The choice of chiral reducing agent, such as (-)-B-chlorodiisopinocampheylborane ((-)-DIP-Chloride), is critical for achieving high enantiomeric excess (e.e.).[17]

Protocol: Chiral HPLC Separation of Bufuralol Enantiomers

For quality control and pharmacokinetic studies, resolving and quantifying the enantiomers from a racemic mixture or a biological matrix is essential. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard method. [18]

Objective: To achieve baseline separation of (S)-(-)-Bufuralol and (R)-(+)-Bufuralol for accurate quantification.

Methodology:

- Instrumentation:
 - A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
- Chiral Column:
 - Vancomycin macrocyclic antibiotic-based CSP (e.g., Chirobiotic V, 250 x 4.6 mm, 5 μ m). [\[19\]](#)
 - Causality: Macrocyclic antibiotic CSPs provide a complex 3D chiral environment with multiple interaction points (hydrogen bonding, dipole-dipole, steric hindrance) that enable differential binding of the two enantiomers.
- Mobile Phase:
 - Polar Ionic Mobile Phase (PIM) composed of Methanol / Glacial Acetic Acid / Triethylamine (100 : 0.015 : 0.010, v/v/v). [\[19\]](#)
 - Causality: The methanol acts as the primary eluent. The small amounts of acid (acetic acid) and base (triethylamine) are crucial modifiers that protonate the analyte's amine and interact with the stationary phase's silanol groups, respectively, sharpening peak shape and improving resolution.
- Chromatographic Conditions:
 - Flow Rate: 0.5 mL/min [\[19\]](#)
 - Column Temperature: Ambient or controlled (e.g., 25°C) for reproducibility.
 - Detection Wavelength: 254 nm [\[19\]](#)[\[20\]](#)
 - Injection Volume: 20 μ L

- Sample Preparation:
 - Pharmaceuticals: Dissolve the formulation in the mobile phase, filter through a 0.45 μ m syringe filter, and inject.
 - Plasma: Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the drug from matrix components. A typical LLE involves adjusting plasma pH to basic, extracting with an organic solvent (e.g., chloroform), evaporating the solvent, and reconstituting the residue in the mobile phase.[\[20\]](#)
- Data Analysis:
 - Identify peaks based on the retention times of pure (S) and (R) standards.
 - Quantify using a calibration curve constructed from standards of known concentrations.

Method Validation Data

The following table summarizes typical performance characteristics for the described HPLC method for plasma samples.

| Parameter | Result | Source |
|----------------------------|-----------------------------------|---|
| Linearity Range | 5 - 500 ng/mL for each enantiomer | [19] [20] |
| Limit of Detection (LOD) | 2 ng/mL | [19] [20] |
| Mean Extraction Efficiency | 97 - 102% | [19] [20] |
| Within-day Precision (RSD) | < 10% | [19] [20] |

Conclusion

(S)-Bufuralol is more than a simple β -blocker; it is a model compound for illustrating the profound impact of stereochemistry on pharmacology and drug metabolism. Its structure, centered around a benzofuran core and a chiral ethanolamine side chain, is precisely tuned for its biological function. The (S) configuration at its single stereocenter is the definitive determinant of its potent β -adrenoceptor antagonism. The stark differences in activity and

metabolic fate between the (S) and (R) enantiomers provide a compelling case study for the principles of stereoselectivity in drug design and development. The robust analytical methods developed for its chiral separation are critical tools that enable researchers to accurately probe its behavior in biological systems, particularly in its vital role as a specific probe for CYP2D6 activity.

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